10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine
Description
10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is a phenothiazine derivative functionalized with a 3-methyl-diazirine group via an ethyl linker. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse biological and chemical applications. The diazirine moiety (a three-membered ring with two nitrogen atoms) confers unique photochemical properties, enabling its use as a photoaffinity labeling agent. Upon UV irradiation, diazirines generate reactive carbene intermediates that form covalent bonds with proximal molecules, making this compound valuable for mapping molecular interactions in biochemical studies .
Properties
Molecular Formula |
C16H15N3S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
10-[2-(3-methyldiazirin-3-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C16H15N3S/c1-16(17-18-16)10-11-19-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3 |
InChI Key |
RLJUCVGUHZUTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Diazirine Intermediate: The synthesis begins with the preparation of 2-(3-Methyl-3H-diazirin-3-yl)ethanol.
Attachment to Phenothiazine: The diazirine intermediate is then reacted with phenothiazine under specific conditions to form the final compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazirine ring, potentially converting it to a more stable amine derivative.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the diazirine ring or the aromatic rings of phenothiazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used in photoaffinity labeling to study protein-ligand interactions. The diazirine moiety forms reactive carbene intermediates upon exposure to ultraviolet light, allowing covalent attachment to target molecules .
Biology: In biological research, the compound is used to investigate the binding sites of proteins and other biomolecules. Its ability to form covalent bonds with nearby residues upon activation makes it a valuable tool for mapping protein interactions .
Industry: The compound’s photoaffinity labeling properties make it useful in the development of biosensors and diagnostic tools. It can be used to immobilize proteins on surfaces for various analytical applications .
Mechanism of Action
The mechanism of action of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine involves the formation of reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into C-H, N-H, and O-H bonds, forming covalent attachments with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study the interactions and binding sites of proteins and other biomolecules .
Comparison with Similar Compounds
Substituent Analysis
The structural uniqueness of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine lies in its ethyl-linked diazirine group. Below is a comparison with key analogs:
Key Observations :
- Diazirine vs. Trifluoromethyl : The diazirine group enables photochemical crosslinking, while trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .
- Ethynyl vs. Ethyl Linkers: Ethynyl groups (as in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) improve conjugation and electronic properties, whereas ethyl linkers balance flexibility and reactivity .
Physicochemical and Functional Properties
Photochemical Reactivity
- Target Compound: Generates carbenes upon UV irradiation (350 nm), enabling covalent crosslinking with biomolecules. No internal rearrangement detected in similar diazirines .
- Non-Diazirine Analogs: Compounds like 10-methyl-10H-phenothiazine lack photochemical activity, limiting their utility to non-covalent interactions .
Photoaffinity Labeling
The target compound’s diazirine group is ideal for identifying drug targets or protein interaction sites. For example, it could be used to study phenothiazine-binding enzymes (e.g., histone deacetylases or dopamine receptors) by trapping transient complexes .
Contrast with Therapeutic Analogs
- Antipsychotics: Derivatives like chlorpromazine (2-chloro-10-(3-dimethylaminopropyl)phenothiazine) act via dopamine receptor antagonism but lack photoreactivity .
- HDAC Inhibitors: Phenothiazine-based benzhydroxamic acids (e.g., compound 22 in ) inhibit histone deacetylases but require hydroxamate groups instead of diazirines for activity .
Biological Activity
10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The compound is categorized under phenothiazine derivatives, which are known for their diverse pharmacological effects. The chemical structure can be represented as:
- Molecular Formula : C₁₅H₁₄N₂S
- Molecular Weight : 258.35 g/mol
- CAS Number : 25055-82-7
Phenothiazine derivatives have been extensively studied for their role as neuroleptics and anesthetics. The specific compound has shown promise in the following areas:
- Ferroptosis Inhibition : Recent studies have identified certain phenothiazine derivatives as inhibitors of ferroptosis, a form of regulated cell death associated with various diseases. For instance, a related compound demonstrated an EC₅₀ value of 0.0005 μM in inhibiting ferroptosis in HT1080 cells, indicating strong biological activity against this type of cell death .
- Anesthetic Properties : The diazirine moiety enhances the binding affinity to ligand-gated ion channels, making it a potential candidate for anesthetic applications. A related diazirine derivative has been shown to anesthetize tadpoles with an EC₅₀ of 2.2 µM, comparable to established anesthetics like etomidate .
Structure-Activity Relationship (SAR)
The biological activity of phenothiazine derivatives is often linked to their structural components. Key findings include:
- Substituent Effects : The presence of the diazirine group significantly affects the pharmacological profile, enhancing potency and selectivity towards specific receptors.
- Binding Affinity : Compounds with modifications in the side chains show varied affinities for GABA and nicotinic acetylcholine receptors, indicating that structural variations can lead to significant changes in biological activity.
Case Studies
- Ferroptosis Inhibition : A study explored the SAR of phenothiazine derivatives, revealing that modifications could lead to compounds with enhanced inhibitory effects against ferroptosis-related cell death pathways . This has implications for developing treatments for ischemic stroke and neurodegenerative diseases.
- Anesthetic Activity : Research involving R-(+)-azietomidate demonstrated its effectiveness as a general anesthetic, showing that structural modifications can yield compounds with superior potency compared to traditional anesthetics .
Data Table: Biological Activity Overview
| Activity Type | Related Compound | EC₅₀ Value | Notes |
|---|---|---|---|
| Ferroptosis Inhibition | Promethazine Derivative | 0.0005 μM | Effective in HT1080 cell model |
| Anesthetic Effect | R-(+)-Azietomidate | 2.2 μM | Comparable potency to etomidate |
| GABA Receptor Binding | R-(+)-Azietomidate | Potent | Enhanced GABA-induced currents |
| Nicotinic Receptor | R-(+)-Azietomidate | Higher than S-(-)-azietomidate | Selective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
